Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate

Description

Properties

IUPAC Name |

octyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O3/c1-8-9-10-11-12-13-16-28-22(26)15-14-19-17-20(24(2,3)4)23(27)21(18-19)25(5,6)7/h17-18,27H,8-16H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXCGWWYIDZIMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60273995 | |

| Record name | Octyl beta-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60273995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

125643-61-0, 13417-12-4 | |

| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octyl beta-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60273995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | reaction mass of isomers of: C7-9-alkyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate

Introduction

Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, also known by trade names such as Antioxidant 1135 and Irganox 1135, is a high-performance, sterically hindered phenolic antioxidant.[1][2][3] Its chemical name is benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-C9 branched alkyl esters.[1][2][3] As a liquid and non-discoloring stabilizer, it is widely utilized in the polymer industry to protect organic substrates against thermo-oxidative degradation during processing and long-term use.[2] Key applications include the stabilization of polyurethane flexible foams, where it prevents peroxide formation in the polyol during storage and transport and protects against scorching during the foaming process.[1][3] Its low volatility and excellent compatibility with polymer matrices make it particularly suitable for automotive applications, helping to prevent fogging and staining of textiles.[1][2]

This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, including detailed experimental protocols, quantitative data, and process visualizations for researchers, scientists, and professionals in drug development and polymer chemistry.

Core Synthesis Pathway

The industrial synthesis of this compound is predominantly a two-step process. This pathway is favored for its high efficiency and yield. The process begins with a base-catalyzed Michael addition, followed by a transesterification reaction to yield the final product.

-

Step 1: Michael Addition - Synthesis of the intermediate, Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, via the reaction of 2,6-di-tert-butylphenol with methyl acrylate.

-

Step 2: Transesterification - Conversion of the methyl ester intermediate to the final octyl (or C7-C9 branched alkyl) ester by reaction with the corresponding alcohol.

Experimental Protocols and Data

The following sections provide detailed experimental methodologies for the synthesis of this compound.

Step 1: Synthesis of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

This procedure is based on the base-catalyzed Michael addition of 2,6-di-tert-butylphenol to methyl acrylate. The use of an alkali metal hydroxide catalyst, such as potassium hydroxide, has been shown to produce the intermediate with high yield.

Experimental Protocol:

-

Reactor Setup: A suitable reactor is charged with 2,6-di-tert-butylphenol (1.0 mol equivalent). The vessel is purged with an inert gas (e.g., argon or nitrogen).

-

Catalyst Addition: The 2,6-di-tert-butylphenol is heated to approximately 190°C (463 K). Granulated potassium hydroxide (0.02 mol equivalent) is added to the molten phenol.

-

Temperature Adjustment: After 10 minutes of stirring, the reaction mixture is cooled to 130°C (403 K).

-

Reactant Addition: Methyl acrylate (1.3 mol equivalent) is added to the mixture. A spontaneous decrease in temperature to approximately 110°C (383 K) is typically observed upon addition.

-

Reaction: The reaction is highly efficient and proceeds rapidly. Stirring is continued for approximately 25-30 minutes at 110°C.

-

Work-up: The mixture is cooled to room temperature, and a 10% aqueous solution of hydrochloric acid is added to neutralize the catalyst. The product is then extracted using a nonpolar solvent, such as hexane.

-

Purification: The organic layer is separated, and the solvent is removed under reduced pressure to yield the crude methyl ester intermediate. For many industrial applications, the purity at this stage is sufficient for the subsequent transesterification step.

Quantitative Data (Step 1):

| Parameter | Value | Reference |

| Catalyst | Potassium Hydroxide (KOH) | [4] |

| Molar Ratio (Phenol:Acrylate:Catalyst) | 1 : 1.3 : 0.02 | [4] |

| Initial Temperature (Catalyst Addition) | 190°C (463 K) | [4] |

| Reaction Temperature | 110°C (383 K) | [4] |

| Reaction Time | 25 minutes | [4] |

| Yield | 98 mol% | [4] |

Step 2: Transesterification to this compound

This protocol describes the transesterification of the methyl ester intermediate with a C7-C9 branched-chain alcohol. The procedure is adapted from the high-yield synthesis of the analogous octadecyl ester. A catalyst such as zinc acetate is effective in driving this reaction.

Experimental Protocol:

-

Reactor Setup: The reactor is charged with Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (1.0 mol equivalent) and the C7-C9 branched alcohol (e.g., 1-octanol or isooctanol, 1.02-1.05 mol equivalent).

-

Catalyst Addition: The mixture is heated to 80°C under a nitrogen atmosphere. Anhydrous zinc acetate (0.001 mol equivalent) is added as the catalyst.

-

Reaction: The temperature is raised to 175°C. Methanol, formed as a byproduct, is continuously distilled from the reaction mixture to drive the equilibrium towards the product. A dephlegmator heated to approximately 80°C can aid in the selective removal of methanol.

-

Vacuum Application: After the initial distillation of methanol at atmospheric pressure ceases, the pressure is gradually reduced to 1-3 mbar over one hour while maintaining the temperature at 175°C.

-

Reaction Completion: The reaction is held under these conditions for an additional 1-3 hours to ensure complete conversion.

-

Purification: The crude product is cooled. If necessary, the catalyst can be removed by filtering the hot mixture through a bed of a suitable adsorbent like synthetic magnesium silicate. The final product is a colorless to slightly yellow liquid.

Quantitative Data (Step 2):

| Parameter | Value | Reference |

| Catalyst | Anhydrous Zinc Acetate | (Adapted from similar synthesis) |

| Molar Ratio (Methyl Ester:Alcohol) | 1 : 1.02-1.05 | (Adapted from similar synthesis) |

| Reaction Temperature | 175°C | (Adapted from similar synthesis) |

| Pressure | Atmospheric, then 1-3 mbar | (Adapted from similar synthesis) |

| Reaction Time | 3-5 hours | (Adapted from similar synthesis) |

| Expected Yield | >99% | (Based on analogous reaction) |

Process and Workflow Visualization

A systematic workflow is critical for ensuring the efficiency and safety of the synthesis process. The following diagram illustrates the key stages from raw material input to final product analysis.

Conclusion

The synthesis of this compound via a two-step pathway involving a Michael addition followed by transesterification represents a robust and high-yield industrial method. This approach allows for the efficient production of a high-performance liquid antioxidant that is critical for the stabilization of various polymers, particularly polyurethanes. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for professionals engaged in chemical synthesis and polymer additive development. Adherence to the outlined process parameters is key to achieving high product purity and yield.

References

An In-depth Technical Guide to the Chemical Properties of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate

For Researchers, Scientists, and Drug Development Professionals

Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, commercially known as Antioxidant 1135, is a high-performance, liquid sterically hindered phenolic antioxidant.[[“]][2] Its molecular structure, characterized by bulky tert-butyl groups adjacent to a hydroxyl group on a benzene ring, makes it a highly effective scavenger of free radicals. This property is crucial for preventing oxidative degradation in a wide array of organic materials. This technical guide provides a comprehensive overview of its chemical properties, experimental evaluation protocols, and mechanism of action.

Core Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with low volatility and excellent compatibility with various polymers.[2][[“]][4] These attributes make it particularly suitable for applications requiring long-term thermal stability and minimal discoloration.[[“]][4]

| Property | Value | Source(s) |

| CAS Number | 125643-61-0 | [5][6] |

| Molecular Formula | C25H42O3 | [2][5] |

| Molecular Weight | 390.61 g/mol | [7] |

| Appearance | Colorless to pale yellow liquid | [2][4][5] |

| Density (20°C) | 0.95 - 1.00 g/cm³ | [2][4] |

| Viscosity (25°C) | 220 mPa·s | [4] |

| Viscosity (40°C) | 95 - 150 cSt | [2] |

| Flash Point | > 150 °C (Cleveland Open Cup) | [2][4] |

| Vapor Pressure (25°C) | 1.5 E-3 Pa | [4] |

| Solubility (20°C) | Soluble in acetone (>50 g/100g ), benzene (>50 g/100g ), and other organic solvents. | [4] |

Antioxidant Mechanism of Action

As a hindered phenolic antioxidant, this compound functions by interrupting the auto-oxidation chain reaction. The process is initiated by the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical (R• or ROO•), effectively neutralizing the radical and preventing it from propagating the oxidative damage to the substrate material. The resulting phenoxy radical is stabilized by the steric hindrance provided by the adjacent tert-butyl groups, which prevents it from initiating new oxidation chains.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the chemical and performance properties of this compound.

Determination of Kinematic Viscosity (ASTM D445)

This method measures the time for a volume of the liquid antioxidant to flow under gravity through a calibrated glass capillary viscometer.

Apparatus:

-

Calibrated glass capillary viscometer

-

Temperature-controlled bath

-

Timing device

-

Thermometer

Procedure:

-

Select a viscometer with a capillary diameter appropriate for the expected viscosity of the sample.

-

Maintain the temperature bath at the specified temperature (e.g., 25°C or 40°C) with a precision of ±0.02°C.[2]

-

Charge the viscometer with the sample in a manner that prevents the formation of air bubbles.

-

Allow the sample to equilibrate to the bath temperature for at least 30 minutes.

-

Using suction or pressure, draw the liquid into the working capillary to a point above the upper timing mark.

-

Measure the time required for the liquid meniscus to pass from the upper to the lower timing mark.

-

Repeat the measurement to ensure reproducibility.

-

Calculate the kinematic viscosity by multiplying the flow time by the viscometer calibration constant.

Determination of Flash Point (ASTM D92 - Cleveland Open Cup)

This test determines the lowest temperature at which the vapor of the substance will ignite momentarily upon application of a test flame.[6]

Apparatus:

-

Cleveland open cup apparatus

-

Heating plate

-

Test flame applicator

-

Thermometer

Procedure:

-

Fill the test cup with the sample to the filling mark.

-

Heat the sample at a specified rate.

-

Apply the test flame across the center of the cup at regular temperature intervals.

-

The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid to ignite with a brief flash.[6]

Determination of Density (ASTM D4052)

This method covers the determination of the density of liquids using a digital density meter.[8]

Apparatus:

-

Digital density meter with an oscillating U-tube

-

Temperature-controlled sample cell

-

Syringe or autosampler for sample injection

Procedure:

-

Calibrate the instrument with dry air and a certified reference standard (e.g., pure water).

-

Set the temperature of the measuring cell to the desired temperature (e.g., 20°C).

-

Inject a small volume of the sample into the U-tube, ensuring there are no air bubbles.[9]

-

The instrument measures the change in the oscillation frequency of the tube caused by the sample's mass.

-

The density is calculated from this change in frequency and the calibration data.

Performance Evaluation Workflow

The efficacy of this compound as an antioxidant in a polymer matrix is typically evaluated through a series of performance tests. A common workflow involves accelerated aging followed by the measurement of key physical and chemical properties.

This workflow allows for the quantitative assessment of the antioxidant's ability to protect the polymer from degradation under simulated environmental stresses. The Oxidative Induction Time (OIT) test, for instance, measures the time until the onset of oxidation under a controlled temperature and oxygen atmosphere, providing a direct measure of the material's oxidative stability.[10] Color stability, often measured as the yellowness index, is a critical aesthetic and performance indicator, particularly in applications where appearance is important. Changes in mechanical properties, such as tensile strength and elongation, provide insight into the retention of the material's structural integrity.

References

- 1. consensus.app [consensus.app]

- 2. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 3. consensus.app [consensus.app]

- 4. store.astm.org [store.astm.org]

- 5. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]

- 6. petrolube.com [petrolube.com]

- 7. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 8. ASTM D4052 - eralytics [eralytics.com]

- 9. data.ntsb.gov [data.ntsb.gov]

- 10. Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry | Testing Standard | WJE [wje.com]

An In-depth Technical Guide to the Physicochemical Properties and Cellular Mechanisms of Paclitaxel

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the widely used antineoplastic agent, Paclitaxel. It also delves into the intricate signaling pathways modulated by this compound, offering insights for researchers, scientists, and professionals involved in drug development.

Physicochemical Properties of Paclitaxel

Paclitaxel, a complex diterpenoid isolated from the bark of the Pacific yew tree (Taxus brevifolia), is a cornerstone of chemotherapy regimens for various cancers, including ovarian, breast, and non-small-cell lung cancers.[1][2] Its therapeutic efficacy is intrinsically linked to its unique chemical structure and resulting physicochemical characteristics.

Table 1: Core Physicochemical Data for Paclitaxel

| Property | Value | Source |

| CAS Number | 33069-62-4 | [3] |

| Molecular Formula | C₄₇H₅₁NO₁₄ | [2][4] |

| Molar Mass | 853.9 g/mol | [1][4][5] |

| Appearance | White to off-white crystalline powder | [1][5] |

| Melting Point | 213–217 °C (decomposes) | [1][3][6] |

| Water Solubility | Very low, approximately 0.3-20 mg/L | [1][7] |

| LogP (Octanol/Water) | ~3.96 | [5] |

| UV Maximum Absorption (λmax) | 227-228 nm (in Methanol or Acetonitrile/Water) | [3][8][9] |

Table 2: Solubility of Paclitaxel in Various Solvents

| Solvent | Solubility | Source |

| Methanol | 50 mg/mL | [3] |

| Ethanol | ~1.5 mg/mL | [8] |

| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL | [8] |

| Dimethylformamide (DMF) | ~5 mg/mL | [8] |

| Acetonitrile | Soluble | [3] |

| Chloroform | Soluble | [3] |

| Ether | Slightly soluble | [3] |

| Triacetin | 116.5 ± 5.21 mg/mL | [10] |

Experimental Protocols for Physicochemical Characterization

Accurate determination of paclitaxel's physicochemical properties is crucial for formulation development, quality control, and pharmacokinetic studies. Below are detailed methodologies for key experimental procedures.

This method is a standard procedure for determining the solubility of a compound in a specific solvent.

-

Protocol:

-

An excess amount of paclitaxel is added to a vial containing a known volume of purified water (or other aqueous buffer).

-

The vial is sealed and agitated in an isothermal shaker at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 72 hours) to ensure equilibrium is reached.[10]

-

After equilibration, the suspension is centrifuged at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the undissolved solid.[10]

-

A sample of the supernatant is carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

The concentration of paclitaxel in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[11]

-

The partition coefficient is a measure of a compound's lipophilicity and is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Protocol:

-

Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

-

A known amount of paclitaxel is dissolved in the n-octanol phase.

-

The paclitaxel-containing n-octanol is then mixed with the water phase in a separatory funnel.

-

The mixture is shaken for a set period (e.g., 24 hours) to allow for the partitioning of paclitaxel between the two phases.[9]

-

The funnel is allowed to stand until the two phases have completely separated.

-

The concentration of paclitaxel in both the n-octanol and water phases is determined by a suitable analytical method like UV-Vis spectrophotometry or HPLC.[9]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

-

HPLC is a robust and widely used technique for the separation, identification, and quantification of paclitaxel in various matrices.

-

Typical HPLC System and Conditions:

-

Column: A reversed-phase column, such as a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size), is commonly used.

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with 0.1% formic acid or a phosphate buffer) is employed. A common mobile phase composition is a mixture of acetonitrile and water.[12]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.[10]

-

Detection: UV detection at the λmax of paclitaxel (around 227 nm) is the most common method.[10][13]

-

Sample Preparation: Samples are dissolved in a suitable solvent (often the mobile phase) and filtered before injection into the HPLC system. For complex matrices like plasma or tissue homogenates, a liquid-liquid or solid-phase extraction is necessary to remove interfering substances.[13][14]

-

Caption: Workflow for Paclitaxel Quantification by HPLC.

Signaling Pathways Modulated by Paclitaxel

The primary mechanism of action of paclitaxel is the stabilization of microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[2][15] However, its anticancer effects are also mediated through the modulation of several key intracellular signaling pathways.

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical survival pathway that is often hyperactivated in cancer cells. Paclitaxel has been shown to inhibit this pathway, thereby promoting apoptosis.[4][16]

-

Mechanism: Paclitaxel treatment leads to a decrease in the phosphorylation of AKT at both Threonine 308 and Serine 473, which are crucial for its activation.[16] This inhibition of AKT signaling enhances paclitaxel-induced apoptosis and increases the sensitivity of tumor cells to the drug.[16]

Caption: Paclitaxel-mediated inhibition of the PI3K/AKT pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Paclitaxel can activate certain branches of the MAPK pathway to induce apoptosis.

-

Mechanism: Studies have shown that paclitaxel can promote the phosphorylation of p38 MAPK, a key pro-apoptotic member of the MAPK family.[2][4] This activation contributes to the cytotoxic effects of the drug.

Caption: Paclitaxel-mediated activation of the p38 MAPK pathway.

In certain cancer types, such as non-small-cell lung cancer (NSCLC) with EGFR mutations, paclitaxel has been found to suppress the EGFR/PI3K/AKT/mTOR signaling pathway.[17]

-

Mechanism: Paclitaxel treatment can lead to the downregulation of key components of this pathway, including EGFR, PI3K, AKT, and mTOR. This suppression impedes cell growth and contributes to the induction of apoptosis.[17]

Caption: Paclitaxel's suppression of the EGFR/PI3K/AKT/mTOR pathway.

References

- 1. acs.org [acs.org]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Paclitaxel CAS#: 33069-62-4 [m.chemicalbook.com]

- 4. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paclitaxel | C47H51NO14 | CID 36314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. ijpsr.com [ijpsr.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Validated HPLC Method for the Determination of Paclitaxel-related Substances in an Intravenous Emulsion Loaded with a Paclitaxel–Cholesterol Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Formulation and pharmacokinetic evaluation of a paclitaxel nanosuspension for intravenous delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Paclitaxel Impedes EGFR-mutated PC9 Cell Growth via Reactive Oxygen Species-mediated DNA Damage and EGFR/PI3K/AKT/mTOR Signaling Pathway Suppression | Cancer Genomics & Proteomics [cgp.iiarjournals.org]

An In-depth Technical Guide to Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate is a sterically hindered phenolic antioxidant. This guide provides a comprehensive overview of its synonyms, chemical properties, and primary applications in scientific literature, with a focus on its role as a stabilizer in polymeric systems. While its utility in materials science is well-documented, this guide also explores the broader context of hindered phenols in biological systems, a subject of interest for drug development professionals.

Nomenclature and Synonyms

In scientific and commercial literature, this compound is known by a variety of names. A clear understanding of these synonyms is crucial for comprehensive literature searches and material sourcing.

| Synonym Type | Name |

| IUPAC Name | octyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate[1][2] |

| Common Chemical Name | This compound |

| Systematic Chemical Name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters[3] |

| CAS Number | 125643-61-0[4] |

| Trade Names | Antioxidant 1135[4], Irganox 1135[1], Evernox 1135[4], Songnox 1135[1], Vanlube BHC[1] |

Physicochemical Properties

A summary of the key quantitative properties of this compound is presented below. These properties are critical for its application in various formulations and for understanding its behavior in different environments.

| Property | Value | Reference |

| Molecular Formula | C25H42O3 | [4] |

| Molecular Weight | 390.6 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 0.965 g/cm³ | [3] |

| Boiling Point | >300 °C | |

| Solubility | Soluble in most organic solvents; Insoluble in water |

Core Application: Antioxidant in Polymer Stabilization

The primary application of this compound is as a primary antioxidant in a wide range of polymers, including polyurethanes, polyolefins, and elastomers. Its main function is to inhibit thermo-oxidative degradation, which can cause discoloration, loss of mechanical properties, and overall failure of the material.

Mechanism of Antioxidant Action

As a hindered phenolic antioxidant, its mechanism of action involves the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical, thereby neutralizing the radical and terminating the oxidative chain reaction. The bulky tert-butyl groups ortho to the hydroxyl group provide steric hindrance, which stabilizes the resulting phenoxyl radical and prevents it from initiating further oxidation.

Experimental Protocols

Synthesis of this compound

Reaction:

3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid + Octanol → this compound + Water

Materials:

-

3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid

-

Octanol (or a C7-C9 branched alkyl alcohol)

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Anhydrous solvent (e.g., toluene, xylene)

-

Dean-Stark apparatus

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid and a molar excess of octanol in the anhydrous solvent.

-

Add a catalytic amount of the acid catalyst.

-

Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel.

Evaluation of Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the radical scavenging activity of antioxidants.

Principle:

DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

This compound

-

UV-Vis spectrophotometer

-

96-well microplate (optional)

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

-

Preparation of sample solutions: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain different concentrations.

-

Assay:

-

In a test tube or a well of a microplate, add a fixed volume of the DPPH solution (e.g., 2 mL).

-

Add a small volume of the sample solution (e.g., 100 µL) to the DPPH solution and mix well.

-

Prepare a blank by adding the same volume of methanol instead of the sample solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

Evaluation of Efficacy in Polyurethane Foam: Scorch Test

"Scorch" in polyurethane foam refers to the discoloration and degradation in the center of the foam bun caused by the exothermic heat of the polymerization reaction. Antioxidants are added to the polyol component to mitigate this effect.

Principle:

A laboratory-scale method to simulate the high temperatures experienced during industrial foam production is to use a microwave oven to rapidly and uniformly heat a small foam sample. The degree of discoloration (yellowness) is then measured.

Materials:

-

Polyol

-

Isocyanate

-

Catalysts, surfactants, and blowing agents

-

This compound

-

Microwave oven

-

Colorimeter or spectrophotometer to measure yellowness index (YI)

Procedure:

-

Foam Preparation:

-

Prepare two polyol formulations: one with and one without (control) the addition of a specified concentration of this compound.

-

In a suitable container, mix the polyol formulation with the isocyanate and other additives according to a standard polyurethane foam recipe.

-

Allow the foam to rise freely in a controlled environment.

-

-

Microwave Curing:

-

Once the foam has risen, place a sample of a standardized size into a microwave-safe container.

-

Heat the sample in a microwave oven for a predetermined time to simulate the exothermic temperature profile of a large foam block. The internal temperature should reach 160-180°C.[5]

-

-

Analysis:

-

After cooling, cut the foam sample in half.

-

Visually inspect the core of the foam for discoloration.

-

Quantify the discoloration by measuring the Yellowness Index (YI) of the core of the foam using a colorimeter, according to ASTM D1925. A lower YI indicates better scorch inhibition.[6]

-

Relevance to Drug Development

While the primary application of this compound is in materials science, the broader class of sterically hindered phenols has garnered interest in drug development. Research has shown that some hindered phenols can exhibit a dual role: acting as protective antioxidants in healthy cells while promoting the generation of reactive oxygen species (ROS) and inducing apoptosis in cancer cells.[7] This "chameleonic" ability is attributed to their conversion to reactive quinone methides under high oxidative stress conditions, which are often found in the tumor microenvironment.[7]

However, it is crucial to note that there is currently no specific scientific literature linking this compound to any particular signaling pathway or therapeutic application in drug development. Its large octyl ester group, which enhances its lipophilicity and compatibility with polymers, may significantly influence its biological activity and bioavailability compared to other hindered phenols studied in a pharmaceutical context. Further research would be required to elucidate any potential therapeutic effects of this specific molecule.

Conclusion

This compound is a well-characterized and widely used hindered phenolic antioxidant with a primary role in preventing the thermo-oxidative degradation of polymers. Its synonyms, physicochemical properties, and mechanism of action are well-established. Standardized experimental protocols are available for evaluating its antioxidant efficacy. While the broader class of hindered phenols shows potential in drug development due to their dual antioxidant/pro-oxidant activities, there is currently a lack of specific research on the biological signaling pathways affected by this particular compound. Future research may explore the potential for this and similar molecules in biomedical applications, taking into account how their structures, optimized for industrial applications, might be adapted for therapeutic purposes.

References

- 1. Octyl beta-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | C25H42O3 | CID 9908458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 125643-61-0 [sigmaaldrich.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. labsolu.ca [labsolu.ca]

- 5. US4131660A - Method of evaluating scorch in flexible polyurethane foam - Google Patents [patents.google.com]

- 6. imenpol.com [imenpol.com]

- 7. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

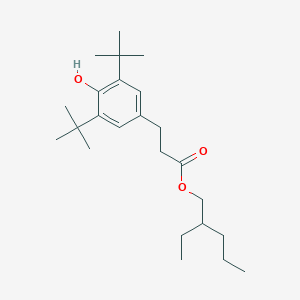

molecular structure and functional groups of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate

An In-depth Technical Guide to Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 125643-61-0), a sterically hindered phenolic antioxidant. This document details its molecular structure, key functional groups, and physicochemical properties. It outlines a representative synthesis protocol, explains its mechanism of action as a free-radical scavenger, and discusses its primary applications in industrial materials and its potential role as a stabilizing excipient in pharmaceutical formulations. Detailed experimental and analytical protocols are also presented to support further research and development.

Introduction

This compound, commercially known as Antioxidant 1135 or Irganox 1135, is a high-performance, liquid primary antioxidant.[1][2] It belongs to the class of sterically hindered phenolic antioxidants, which are critical for preventing oxidative degradation in a wide array of organic materials.[3] The oxidative process, mediated by free radicals, can lead to the deterioration of material properties such as discoloration, loss of mechanical strength, and reduced shelf-life. This compound is specifically designed for high efficacy, low volatility, and excellent compatibility with various substrates, making it a versatile stabilizer in plastics, polyurethanes, lubricants, and other polymers.[3][4] Its role is to intercept and neutralize free radicals, thus terminating the oxidative chain reactions that lead to material degradation.[5] This guide serves as a technical resource for professionals requiring in-depth knowledge of its chemical and functional characteristics.

Molecular Structure and Functional Groups

The chemical structure of this compound is fundamental to its function as a potent antioxidant. Its molecular formula is C₂₅H₄₂O₃.[6]

The molecule can be deconstructed into three primary functional regions:

-

Sterically Hindered Phenolic Head: This is the active antioxidant moiety. The hydroxyl (-OH) group attached to the benzene ring is the hydrogen donor that neutralizes free radicals. It is flanked by two bulky tertiary-butyl (-C(CH₃)₃) groups at positions 3 and 5 on the aromatic ring. This steric hindrance is a critical design feature; it increases the stability of the resulting phenoxyl radical after hydrogen donation, preventing it from initiating new oxidation chains, and enhances its thermal stability.[5]

-

Ester Linkage: A propionate group connects the phenolic head to the lipophilic tail via a carboxylic ester (-COO-) linkage. This ester group contributes to the molecule's thermal stability and compatibility with various polymer systems.

-

Lipophilic Octyl Tail: The C₇-C₉ branched alkyl chain, commonly referred to as an octyl group, imparts high lipophilicity (oil solubility) to the molecule.[7] This tail ensures excellent compatibility and uniform distribution within non-polar materials like polyolefins, lubricants, and oils, preventing leaching or blooming to the surface.[3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties underscore its suitability as a liquid antioxidant with low volatility for high-temperature applications.

| Property | Value | Reference(s) |

| CAS Number | 125643-61-0 | [6] |

| Molecular Formula | C₂₅H₄₂O₃ | [6] |

| Molecular Weight | 390.6 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [6] |

| IUPAC Name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-C9-branched alkyl esters | [1] |

| Density | 0.96 - 0.97 g/cm³ (at 20°C) | [2] |

| Boiling Point | 343 - 371 °C (at 101.3 kPa) | [2] |

| Flash Point | > 150 °C | [4] |

| Vapor Pressure | 0 - 0.002 Pa (at 20-25°C) | [2] |

| Water Solubility | Very low (practically insoluble) | |

| Purity | ≥98% | [6] |

Synthesis and Manufacturing Process

The industrial synthesis of this compound is typically achieved through the direct esterification of 3,5-di-tert-butyl-4-hydroxyhydrocinnamic acid with a C7-C9 branched-chain alcohol (such as 2-ethylhexanol).

Representative Experimental Protocol: Acid-Catalyzed Esterification

-

Reactant Charging: To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a mechanical stirrer, add 3,5-di-tert-butyl-4-hydroxyhydrocinnamic acid (1.0 eq), C7-C9 branched-chain alcohol (e.g., 2-ethylhexanol, 1.2 eq), and an inert solvent such as toluene (approx. 2 mL per gram of acid).

-

Catalyst Addition: Add a catalytic amount of a strong acid catalyst, such as p-toluenesulfonic acid (0.02 eq) or a strongly acidic ion-exchange resin (5-10 wt% of the acid).

-

Reaction: Heat the mixture to reflux (typically 110-140°C). The water produced during the esterification is azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by tracking the amount of water collected or by using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature. If an acid catalyst was used, neutralize it with a mild base (e.g., sodium bicarbonate solution). Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product, a viscous oil, can be further purified by vacuum distillation or column chromatography to yield the final product with high purity.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Mechanism of Action as an Antioxidant

As a hindered phenolic antioxidant, the compound functions as a primary antioxidant, meaning it directly intercepts and neutralizes free radicals. The mechanism is a classic example of hydrogen atom transfer (HAT).

-

Initiation: Oxidative degradation begins when an initiating event (e.g., heat, UV light) causes a polymer chain (R-H) to form a highly reactive alkyl radical (R•).

-

Propagation: The alkyl radical (R•) reacts rapidly with atmospheric oxygen (O₂) to form a peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new alkyl radical (R•), thus propagating the chain reaction.

-

Termination (Antioxidant Action): The hindered phenol (Ar-OH) intervenes by donating its phenolic hydrogen atom to the peroxyl radical (ROO•). This reaction is highly favorable and results in the formation of a stable hydroperoxide (ROOH) and a sterically hindered phenoxyl radical (Ar-O•).

-

Stabilization: The resulting phenoxyl radical is highly stabilized by resonance and the bulky tert-butyl groups. This steric hindrance prevents it from abstracting hydrogen from other molecules, effectively terminating the oxidative cycle. The stabilized radical can further react with another peroxyl radical to form non-radical, stable products.

Antioxidant Signaling Pathway

Caption: Free-radical scavenging mechanism of a hindered phenolic antioxidant.

Applications in Research and Industry

The unique combination of a highly effective antioxidant moiety and a solubilizing liquid carrier makes this compound suitable for a range of applications.

-

Polymer Stabilization: It is extensively used in polyolefins (polypropylene, polyethylene), polyurethanes, PVC, and other plastics to provide long-term thermal stability during high-temperature processing and end-use.[3] For polyurethane flexible foams, it is particularly effective at preventing peroxide formation in the polyol during storage and transport, which protects against scorching during the foaming process.[1][6]

-

Lubricants and Oils: It is added to automotive and industrial lubricants to prevent the oxidative degradation of base oils, which can lead to the formation of sludge, varnish, and corrosive byproducts.[3]

-

Adhesives and Sealants: Its liquid form and good compatibility make it easy to incorporate into various adhesive and sealant formulations to enhance their service life.

Relevance to Drug Development

While not an active pharmaceutical ingredient (API), the properties of this compound make it a candidate for use as a stabilizing excipient in pharmaceutical formulations, particularly in lipid-based or polymer-based drug delivery systems. Its role would be to protect sensitive APIs or lipid/polymer carriers from oxidative degradation, thereby enhancing the stability and shelf-life of the final drug product. Its low volatility and high compatibility are advantageous in preventing leaching and ensuring formulation integrity. However, its use in this capacity is not as widely documented as other excipients and would require rigorous biocompatibility and toxicological assessment for any specific application.

Experimental and Analytical Protocols

Spectroscopic Analysis

Publicly available, peer-reviewed spectroscopic data for this compound (CAS 125643-61-0) is limited. However, based on its chemical structure and data from analogous compounds, the following spectral characteristics are expected.

-

FTIR Spectroscopy: A study on lubricant blends containing this antioxidant identified key absorption bands.[3]

-

~3650 cm⁻¹: Sharp, weak O-H stretch for the non-hydrogen-bonded phenolic hydroxyl group.

-

~2850-2960 cm⁻¹: Strong, multiple C-H stretching bands from the numerous alkyl groups (tert-butyl and octyl).

-

~1740 cm⁻¹: Strong C=O stretch characteristic of the ester functional group.[3]

-

~1600 cm⁻¹ and ~1460 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1100-1250 cm⁻¹: C-O stretching of the ester group.

-

-

¹H NMR Spectroscopy (Expected):

-

~7.0 ppm: Singlet, 2H (aromatic protons).

-

~5.1 ppm: Singlet, 1H (phenolic -OH).

-

~4.0 ppm: Triplet, 2H (-O-CH₂- of the octyl ester).

-

~2.8 ppm and ~2.5 ppm: Triplets, 2H each (ethylene bridge protons, -CH₂-CH₂-CO-).

-

~1.4 ppm: Singlet, 18H (protons of the two tert-butyl groups).

-

~1.2-1.6 ppm: Multiplet, ~12H (internal -CH₂- groups of the octyl chain).

-

~0.9 ppm: Triplet, 3H (terminal -CH₃ of the octyl chain).

-

-

¹³C NMR Spectroscopy (Expected):

-

~173 ppm: Ester carbonyl carbon (C=O).

-

~152 ppm: Aromatic carbon attached to -OH.

-

~135 ppm: Aromatic carbons attached to tert-butyl groups.

-

~125 ppm: Aromatic C-H carbons.

-

~65 ppm: Ester -O-CH₂- carbon.

-

~36 ppm: Propionate -CH₂- adjacent to the aromatic ring.

-

~34 ppm: Quarternary carbons of tert-butyl groups.

-

~30 ppm: Propionate -CH₂- adjacent to the carbonyl.

-

~30-32 ppm: Carbons of the tert-butyl methyl groups.

-

~22-32 ppm: Carbons of the octyl chain.

-

~14 ppm: Terminal methyl carbon of the octyl chain.

-

Chromatographic Analysis Protocol (Hypothetical)

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used for purity assessment and quantification.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water. A potential starting point is 95:5 (v/v) Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at ~275 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in acetonitrile or mobile phase to a concentration of ~1 mg/mL.

Antioxidant Activity Assays

The efficacy of the antioxidant can be quantified using standard spectrophotometric assays that measure free-radical scavenging.[8][9]

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of the antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction is monitored by the decrease in absorbance at ~517 nm.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. The antioxidant quenches the radical, causing a discoloration that is measured by the decrease in absorbance at ~734 nm.

Conclusion

This compound is a highly effective and versatile liquid phenolic antioxidant. Its molecular architecture, featuring a sterically hindered phenolic group for radical scavenging and a long alkyl chain for solubility, makes it exceptionally suited for stabilizing polymers, lubricants, and other organic materials against thermo-oxidative degradation. While its primary applications are industrial, its properties suggest potential utility as a stabilizing excipient in specialized pharmaceutical formulations. This guide provides the core technical information required by researchers and professionals to understand and utilize this compound in various scientific and developmental contexts.

References

- 1. santplas.com [santplas.com]

- 2. tri-iso.com [tri-iso.com]

- 3. researchgate.net [researchgate.net]

- 4. explore.azelis.com [explore.azelis.com]

- 5. longchangchemical.com [longchangchemical.com]

- 6. explore.azelis.com [explore.azelis.com]

- 7. 2-ethylhexyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate | 144429-84-5 | Benchchem [benchchem.com]

- 8. [PDF] Analytical Methods Used in Determining Antioxidant Activity: A Review | Semantic Scholar [semanticscholar.org]

- 9. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, a sterically hindered phenolic antioxidant. This compound, and its close structural analog octadecyl 3,5-di-tert-butyl-4-hydroxy-hydrocinnamate (commonly known by the trade name Irganox 1076), is widely utilized to protect organic materials such as polymers, adhesives, and lubricants from thermo-oxidative degradation.[1][2][3] Understanding its performance under thermal stress is critical for formulation development, stability testing, and ensuring product integrity.

Core Concepts: Thermal Stability and Degradation Mechanism

This compound functions as a primary antioxidant by interrupting the free-radical chain reactions that lead to the degradation of materials upon exposure to heat and oxygen.[1][4]

Mechanism of Action: The core of its antioxidant activity lies in the sterically hindered phenolic group. During the initial stages of thermo-oxidative degradation, highly reactive peroxy radicals (ROO•) are formed within the substrate. The antioxidant molecule donates the hydrogen atom from its phenolic hydroxyl (-OH) group to neutralize these radicals, thereby terminating the degradation cascade. This process results in the formation of a stable, resonance-stabilized phenoxy radical from the antioxidant molecule, which is significantly less reactive and does not propagate the degradation chain.[4]

The general mechanism can be visualized as follows:

Quantitative Thermal Analysis Data

The thermal stability of this compound and its analogs is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures weight loss as a function of temperature, indicating decomposition, while DSC measures the heat flow associated with thermal transitions like melting and oxidation.

The following tables summarize key quantitative data for the closely related and extensively studied analog, Irganox 1076.

Table 1: Thermogravimetric Analysis (TGA) Data for Irganox 1076

| Parameter | Temperature (°C) | Atmosphere | Source |

| Temperature at 1% Weight Loss | 230 | Air | --INVALID-LINK-- |

| Temperature at 10% Weight Loss | 288 | Air | --INVALID-LINK-- |

Table 2: Differential Scanning Calorimetry (DSC) Data for Irganox 1076

| Parameter | Temperature Range (°C) | Observation | Source |

| Melting Range | 50 - 55 | Endothermic transition | --INVALID-LINK-- |

| Oxidative Induction Time (OIT) | Varies (e.g., 190-210) | Onset of exothermic oxidation | [4] |

Note: OIT is highly dependent on the specific material matrix, temperature, and atmosphere.

Degradation Profile and Products

The degradation of the antioxidant occurs as it performs its stabilizing function. The initial phenoxy radical can undergo further reactions, leading to a variety of transformation products. The specific degradation profile is highly dependent on the temperature and the availability of oxygen.

Identified Degradation Products:

-

At Moderate Temperatures (e.g., 180°C): Degradation primarily leads to the formation of cinnamate and various dimeric oxidation products.[5]

-

At Higher Temperatures (e.g., 250°C): Dealkylation products become more prominent, where the tert-butyl groups on the phenolic ring are cleaved.[5]

-

General Thermo-oxidation: Other identified products include 2,4-di-tert-butylphenol and 2,6-di-tert-butyl-p-benzoquinone, which results from the transformation of the initial phenoxy radical.[6]

-

High-Temperature Pyrolysis (e.g., 550°C): Under severe thermal stress in an inert atmosphere, the molecule fragments significantly, with olefins being the major class of decomposition products identified.[7]

References

- 1. welltchemicals.com [welltchemicals.com]

- 2. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]

- 3. amazontele.com [amazontele.com]

- 4. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Experimental Study on the Decomposition of Antioxidants and Interactions with Polypropylene Waste During Their Deconstruction - Blacklight [etda.libraries.psu.edu]

An In-depth Technical Guide to the Solubility of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate (CAS No. 125643-61-0), a widely used hindered phenolic antioxidant, in a variety of common laboratory solvents. Understanding the solubility of this compound is critical for its effective application in formulation development, quality control, and various research applications.

Core Compound Properties

This compound is a high molecular weight, sterically hindered phenolic antioxidant. It is a colorless to slightly yellow liquid at room temperature and is valued for its low volatility and excellent compatibility with a range of polymeric materials. Its primary function is to inhibit oxidative degradation, thereby extending the shelf life and maintaining the physical properties of the materials it is incorporated into.

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data at 20°C.

| Solvent Classification | Solvent Name | Solubility at 20°C (% w/w) |

| Ketones | Acetone | > 50[1] |

| Methyl Ethyl Ketone | > 50 g/100mL | |

| Aromatic Hydrocarbons | Benzene | > 50[1] |

| Chlorinated Solvents | Chloroform | 57[1] |

| Dichloromethane | > 50 | |

| Esters | Ethyl Acetate | > 50[1][2] |

| Alkanes | n-Hexane | > 50[1] |

| Alcohols | Methanol | > 50[1] |

| Ethanol | > 50 g/100mL[2] | |

| Aqueous | Water | < 0.01[2] |

Note: Solubility values reported as "> 50" indicate that the compound is highly miscible in the respective solvent at the specified temperature.

Experimental Protocols: Determination of Solubility

The following is a detailed methodology for determining the solubility of this compound in a given solvent, based on the widely accepted isothermal shake-flask method.

Objective:

To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (analytical standard)

-

Selected solvent (HPLC grade or equivalent)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated gravimetric setup (evaporating dish, vacuum oven).

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials. The exact amount should be more than what is expected to dissolve.

-

Pipette a known volume of the selected solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C, 37°C).

-

Allow the mixtures to shake for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved particles.

-

Dilute the filtered solution to a known volume with the same solvent.

-

-

Quantification:

-

HPLC Method:

-

Prepare a series of calibration standards of the compound in the chosen solvent.

-

Analyze the diluted sample and the calibration standards by HPLC.

-

Determine the concentration of the compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

Gravimetric Method:

-

Transfer a known volume of the filtered saturated solution to a pre-weighed evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.

-

Once the solvent is completely removed, re-weigh the evaporating dish.

-

The difference in weight corresponds to the mass of the dissolved solute.

-

Calculate the solubility in terms of % w/w or g/100mL.

-

-

-

Data Reporting:

-

Report the solubility as the average of at least three independent measurements, along with the standard deviation.

-

Specify the temperature at which the solubility was determined.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

References

Methodological & Application

Application Notes and Protocols for Incorporating Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate into Polyolefins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, a sterically hindered phenolic antioxidant, is a highly effective and widely used stabilizer for polyolefins such as polyethylene (PE) and polypropylene (PP).[1][2] Its primary function is to protect the polymer from degradation caused by heat and oxygen during processing and throughout the product's service life.[1][3] This antioxidant works by scavenging free radicals, which are responsible for the chain scission and cross-linking reactions that lead to the deterioration of the polymer's physical and mechanical properties.[1] For comprehensive protection, it is often used in combination with secondary antioxidants, such as phosphites or thioesters, which decompose hydroperoxides.[4]

These application notes provide detailed protocols for the incorporation of this compound into polyolefins via melt blending, a standard industrial practice. The subsequent sections detail the necessary equipment, materials, experimental procedures, and expected outcomes.

Mechanism of Action: Stabilization of Polyolefins

Polyolefins are susceptible to thermo-oxidative degradation, a process initiated by the formation of free radicals. The stabilizing effect of this compound is rooted in its ability to interrupt this radical chain reaction. The sterically hindered phenolic group in the antioxidant molecule can donate a hydrogen atom to a peroxide radical, neutralizing it and in turn forming a stable, non-reactive antioxidant radical. This process is visualized in the signaling pathway diagram below.

Experimental Protocols

Materials and Equipment

-

Polyolefin Resin: Polyethylene (PE) or Polypropylene (PP) pellets, free of any existing antioxidant additives.

-

Antioxidant: this compound (CAS No. 125643-61-0).

-

Co-stabilizer (Optional): A phosphite-based secondary antioxidant.

-

Processing Equipment: A twin-screw extruder is recommended for optimal mixing and dispersion.[5][6] A single-screw extruder or a heated two-roll mill can also be used.

-

Analytical Instruments:

-

Differential Scanning Calorimeter (DSC) for Oxidative Induction Time (OIT) analysis.

-

Melt Flow Indexer (MFI) to measure the flow characteristics of the polymer melt.

-

Tensile testing machine to evaluate mechanical properties.

-

Spectrophotometer for color analysis (e.g., Yellowness Index).

-

Protocol for Incorporation via Twin-Screw Extrusion

The following protocol outlines the steps for incorporating the antioxidant into a polyolefin matrix using a twin-screw extruder.

References

- 1. CAS # 125643-61-0, this compound, 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzenepropanoic acid C7-9-branched alkyl esters, Antioxidant 1135, Evernox 1135 - chemBlink [chemblink.com]

- 2. researchgate.net [researchgate.net]

- 3. EP0457441A2 - Process for compounding a polymer with an antioxidant - Google Patents [patents.google.com]

- 4. This compound CAS No. 125643-61-0 | Tintoll [uvabsorber.com]

- 5. Effect of an Antioxidant and a Compatibilizer on the Mechanical Properties of Virgin and Thermally Aged Polypropylene Drawn Fibers [mdpi.com]

- 6. researchgate.net [researchgate.net]

analytical techniques for quantifying Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate in a polymer matrix

Application Note: Quantification of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate in Polymer Matrices

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known commercially as Irganox 1135 or Antioxidant 1135, is a sterically hindered phenolic antioxidant.[1][2] It is widely incorporated into various organic polymers, including polyethylene (PE), polypropylene (PP), PVC, and synthetic rubbers, to prevent oxidative degradation during processing and end-use.[1][2] The bulky tert-butyl groups sterically hinder the phenolic hydroxyl group, enhancing its efficacy in scavenging free radicals.[1] Quantifying the concentration of this additive is crucial for quality control, ensuring long-term stability of the polymer, and assessing potential migration into products, which is a key safety consideration for food packaging and medical devices. This application note details validated analytical protocols for the extraction and quantification of this compound from a polymer matrix.

Principle

The analytical workflow involves two primary stages:

-

Extraction: The antioxidant is first extracted from the polymer matrix. This is a critical step as the efficiency of extraction directly impacts the accuracy of the quantification. Common techniques include Accelerated Solvent Extraction (ASE), Supercritical Fluid Extraction (SFE), and Ultrasound-Assisted Extraction (UAE).[3][4][5]

-

Analysis and Quantification: The extracted analyte is then separated and quantified using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) and Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) are the most common and reliable methods.[4][6]

Logical Workflow for Analysis

The following diagram illustrates the general workflow for quantifying polymer additives.

Caption: General workflow for antioxidant quantification in polymers.

Experimental Protocols

Two primary protocols are presented: HPLC-DAD for routine analysis and GC-MS for higher sensitivity and confirmation.

Protocol 1: Quantification by HPLC-DAD

This method is robust and widely used for the quantitative determination of phenolic antioxidants.

1. Apparatus and Materials

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.

-

Analytical column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Accelerated Solvent Extractor (ASE) or Ultrasonic Bath.

-

Analytical balance, volumetric flasks, pipettes, and vials.

-

Syringe filters (0.45 µm, PTFE).

2. Reagents and Standard Preparation

-

Acetonitrile (HPLC grade).

-

Ultrapure water (18.2 MΩ·cm).

-

This compound analytical standard (Purity ≥ 98%).

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with acetonitrile.[5]

3. Sample Preparation (Accelerated Solvent Extraction)

-

Cut the polymer sample into small pieces (~0.5 x 0.5 cm).[4]

-

Accurately weigh approximately 0.5 g of the polymer sample into an extraction cell.

-

Fill the remaining volume of the cell with an inert matrix like diatomaceous earth.[4]

-

Place the cell into the ASE system.

-

Extract the sample using acetonitrile under the following suggested conditions:

-

Temperature: 100 °C

-

Pressure: 1500 psi

-

Static time: 10 min

-

Number of cycles: 2

-

-

Collect the extract and adjust the final volume to 25 mL with acetonitrile in a volumetric flask.

-

Filter the extract through a 0.45 µm PTFE syringe filter into an HPLC vial.

4. HPLC-DAD Instrumental Conditions

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (90:10, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

DAD Wavelength: Monitor at 278 nm (corresponding to the UV absorbance maximum of the phenolic chromophore).

-

Run Time: 15 minutes.

5. Calibration and Quantification

-

Inject the series of working standard solutions to construct a calibration curve of peak area versus concentration.

-

Inject the prepared sample extract.

-

Calculate the concentration of the analyte in the extract using the linear regression equation from the calibration curve.

-

Determine the final concentration in the polymer sample (in mg/kg) using the following formula:

C_polymer (mg/kg) = (C_extract (µg/mL) * V_extract (mL)) / W_sample (g)

Where:

-

C_extract = Concentration in the final extract.

-

V_extract = Final volume of the extract.

-

W_sample = Weight of the polymer sample.

-

Protocol 2: Quantification by GC-MS

This method provides high selectivity and is ideal for complex matrices or for confirming the identity of the analyte.

1. Apparatus and Materials

-

Gas Chromatography (GC) system with a Mass Spectrometry (MS) detector.

-

Capillary column: HP-5ms or equivalent non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[7]

-

Extraction equipment (as in Protocol 1).

-

Standard laboratory glassware and equipment.

2. Reagents and Standard Preparation

-

Cyclohexane or Dichloromethane (GC grade).

-

This compound analytical standard.

-

Prepare stock and working standard solutions in cyclohexane similar to Protocol 1.

3. Sample Preparation (Ultrasound-Assisted Extraction)

-

Reduce the polymer sample size as previously described.

-

Accurately weigh approximately 1.0 g of the polymer into a glass vial.

-

Add 20 mL of cyclohexane.[7]

-

Place the vial in an ultrasonic bath and sonicate for 60 minutes at 60 °C.

-

Allow the solution to cool, then filter through a 0.45 µm PTFE syringe filter into a GC vial.

4. GC-MS Instrumental Conditions

-

Injector Temperature: 280 °C.

-

Injection Mode: Splitless (1 µL injection volume).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 300 °C.

-

Hold: 10 minutes at 300 °C.

-

-

MS Transfer Line Temperature: 290 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (50-550 amu) for confirmation.

-

SIM Ions for Quantification: m/z 219, 277, 390 (Quantifier: 219).

5. Calibration and Quantification

-

Analyze the calibration standards to create a calibration curve based on the peak area of the quantifier ion (m/z 219).

-

Analyze the sample extract.

-

Quantify the analyte concentration in the polymer using the same formula as in Protocol 1.

Analytical Technique Selection

The choice between HPLC and GC-MS depends on laboratory resources and analytical goals.

References

- 1. CAS # 125643-61-0, this compound, 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzenepropanoic acid C7-9-branched alkyl esters, Antioxidant 1135, Evernox 1135 - chemBlink [chemblink.com]

- 2. This compound CAS No. 125643-61-0 | Tintoll [uvabsorber.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. [Determination of antioxidant residues in polymer food package using gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Antioxidant Assays of Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octyl-3,5-di-tert-butyl-4-hydroxy-hydrocinnamate, a sterically hindered phenolic antioxidant, is widely utilized as a stabilizer in various organic materials to prevent thermo-oxidative degradation.[1][2] Its lipophilic nature, conferred by the octyl ester group, ensures good compatibility with non-polar matrices.[2] These application notes provide detailed protocols for the formulation and evaluation of the in vitro antioxidant activity of this compound using two common spectrophotometric methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

The antioxidant action of phenolic compounds like this compound primarily involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it.[3][4] The bulky tert-butyl groups on the aromatic ring provide steric hindrance, which enhances the stability of the resulting phenoxy radical.[2]

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Synonyms | Antioxidant 1135, Evernox 1135, Irganox 1135 | [5][6][7] |

| CAS Number | 125643-61-0 | [5][6] |

| Molecular Formula | C25H42O3 | [5][6] |

| Molecular Weight | 390.61 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [7] |

Solubility Data

| Solvent | Solubility |

| Acetone | Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Ethyl Acetate | Soluble |

| Chloroform | Soluble |

| n-Hexane | Soluble |

| Water | Insoluble |

This table is a qualitative summary based on available data sheets.

Recommended Concentration Range for In Vitro Assays

| Assay | Recommended Starting Concentration Range |

| DPPH | 10 - 200 µM |

| ABTS | 5 - 100 µM |

These ranges are suggested starting points and may require optimization based on specific experimental conditions.

Experimental Protocols

Preparation of Stock Solution

Objective: To prepare a concentrated stock solution of this compound for serial dilutions.

Materials:

-

This compound (≥98% purity)

-

Ethanol (analytical grade) or Dimethyl sulfoxide (DMSO)

-

Volumetric flask

-

Analytical balance

Procedure:

-

Accurately weigh a precise amount of this compound.

-

Dissolve the compound in a minimal amount of ethanol or DMSO in a volumetric flask.

-

Bring the solution to the final volume with the chosen solvent to achieve a stock concentration of 10 mM.

-

Store the stock solution at -20°C in a tightly sealed, light-protected container.

DPPH Radical Scavenging Assay